molecular formula C12H13FN4OS B5799203 1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea

1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5799203
M. Wt: 280.32 g/mol
InChI Key: NRCCIFSCHOKIHH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-fluoroaniline with a thiadiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with the thiadiazole derivative to form the final product. Common reagents used in this synthesis include phosgene or triphosgene for the formation of the isocyanate intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for the treatment of diseases.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Lacks the propyl group, which may affect its biological activity and properties.

    1-(2-Chlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea: Substitution of fluorine with chlorine could lead to different reactivity and biological effects.

    1-(2-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Methyl group instead of propyl, potentially altering its properties.

Uniqueness

1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the fluorophenyl and propyl-thiadiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS/c1-2-5-10-16-17-12(19-10)15-11(18)14-9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCIFSCHOKIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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